3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-
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Overview
Description
3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it a significant scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done by starting with an acyclic precursor that contains all the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Commonly used to reduce carbonyl groups to alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The pathways involved often include neurotransmitter systems, making it relevant in neurological research .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Shares the bicyclic structure but differs in functional groups and biological activities.
Uniqueness
3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(3-benzyl-3-azabicyclo[3.2.1]octan-8-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-9-8-16-14-6-7-15(16)12-17(11-14)10-13-4-2-1-3-5-13/h1-5,14-16,18H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQALUOOMSSOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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